Nvp-bbt594 -

Nvp-bbt594

Catalog Number: EVT-261114
CAS Number:
Molecular Formula: C28H30F3N7O3
Molecular Weight: 569.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

NVP-Nvp-bbt594 is a potent and selective type II Janus kinase 2 (JAK2) inhibitor. [, , ] It is classified as a small molecule kinase inhibitor. [, ] In scientific research, NVP-Nvp-bbt594 serves as a valuable tool for studying JAK2-dependent signaling pathways and evaluating therapeutic strategies for diseases driven by aberrant JAK2 activity. [, , ]

Ruxolitinib

  • Compound Description: Ruxolitinib is a potent and selective inhibitor of Janus kinase 1 (JAK1) and JAK2 [, , , ]. It is a type I JAK inhibitor, meaning it binds to the active conformation of JAK2 [, ]. Ruxolitinib is approved for the treatment of myelofibrosis and polycythemia vera.

NVP-BVB808

  • Compound Description: NVP-BVB808 is a type I JAK2 inhibitor, similar to ruxolitinib. It binds to the active conformation of JAK2 and blocks its signaling activity [].
  • Relevance to NVP-BBT594: NVP-BVB808 is structurally different from NVP-BBT594, a type II JAK2 inhibitor []. NVP-BBT594 demonstrates greater potency than NVP-BVB808 against certain JAK2 mutations, such as those found in B-cell acute lymphoblastic leukemia (B-ALL) cell lines []. Additionally, the JAK2 Y931C mutation confers resistance to NVP-BVB808 but does not significantly affect the sensitivity to NVP-BBT594 [].

NVP-CHZ868

  • Compound Description: NVP-CHZ868 is a potent and selective type II JAK2 inhibitor that exhibits improved in vivo activity compared to earlier type II inhibitors like NVP-BBT594 []. Similar to NVP-BBT594, it binds to the inactive conformation of JAK2 and prevents its activation [].
  • Compound Description: AZD2014 is a second-generation ATP-competitive mTOR kinase inhibitor (TOR-KI) that targets both mTORC1 and mTORC2 complexes [, , ]. It exhibits greater efficacy compared to allosteric mTOR inhibitors like rapamycin [].
  • Relevance to NVP-BBT594: While not structurally related, AZD2014 has shown synergistic anti-leukemic effects in combination with NVP-BBT594 [, , ]. This combination effectively inhibits both JAK2/STAT5 and mTOR signaling pathways, leading to increased apoptosis and reduced cell viability in JAK2-driven B-ALL cells [, , ].

Rapamycin

  • Compound Description: Rapamycin is an allosteric mTOR inhibitor that primarily targets mTORC1 []. It is less effective than second-generation TOR-KIs like AZD2014 in inhibiting mTORC2 [].
  • Relevance to NVP-BBT594: While both compounds demonstrate anti-cancer properties, rapamycin exhibits a distinct mechanism of action compared to NVP-BBT594. Rapamycin primarily inhibits mTORC1, while NVP-BBT594 targets JAK2 []. Studies have shown that combining NVP-BBT594 with a more potent TOR-KI like AZD2014 results in synergistic anti-leukemic effects, superior to the combination with rapamycin [].

Sunitinib

  • Compound Description: Sunitinib is a multi-targeted receptor tyrosine kinase inhibitor that exhibits activity against various kinases, including RET [].

Cabozantinib

  • Compound Description: Cabozantinib is another multi-targeted receptor tyrosine kinase inhibitor with activity against RET, among other kinases [].

NVP-AST487

  • Compound Description: NVP-AST487 is a potent and selective RET kinase inhibitor. It effectively inhibits GDNF-stimulated RET downstream signaling and demonstrates efficacy in preclinical models of ER+ breast cancer [].
Synthesis Analysis

Methods and Technical Details

The synthesis of BBT594 involves several key steps:

  1. Starting Materials: The synthesis begins with appropriate benzimidazole derivatives, which serve as the core structure for the compound.
  2. Reactions: Various reactions are employed, including alkylation and acylation processes. For instance, reactions involving farnesyl bromide under mild conditions have been reported.
  3. Purification: The resulting compounds are typically purified using techniques such as preparative thin-layer chromatography or high-performance liquid chromatography. Analytical methods such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MALDI-TOF) are utilized to confirm the structure and purity of the synthesized compounds .
Molecular Structure Analysis

Structure and Data

The molecular structure of BBT594 can be described by its core benzimidazole framework, which is substituted with various functional groups that enhance its binding affinity for JAK2. The compound's three-dimensional conformation is critical for its interaction with the kinase:

  • Core Structure: Benzimidazole
  • Binding Mode: Occupies the ATP-binding site in the DFG-out conformation.
  • Key Interactions: Stabilizes interactions that prevent JAK2 from adopting an active state .
Chemical Reactions Analysis

Reactions and Technical Details

BBT594 undergoes specific chemical reactions that are crucial for its function as a kinase inhibitor:

  • Binding Reaction: The primary reaction involves the binding of BBT594 to JAK2, which inhibits its phosphorylation activity. This binding leads to a conformational change in JAK2 that reduces its catalytic activity.
  • Inhibition Mechanism: By stabilizing the inactive form of JAK2, BBT594 effectively reduces downstream signaling through pathways such as STAT5 phosphorylation, which is often upregulated in myeloproliferative neoplasms .
Mechanism of Action

Process and Data

The mechanism of action for BBT594 involves several steps:

  1. Inhibition of JAK2 Activity: Upon binding to JAK2 in its inactive conformation, BBT594 prevents ATP from accessing the active site.
  2. Reduction in Phosphorylation: This inhibition leads to decreased phosphorylation of substrates such as STAT proteins, which are critical for cell signaling in hematopoietic cells.
  3. Impact on Cellular Functions: The reduced activity of JAK2 alters cellular responses, particularly in conditions where aberrant activation of this kinase contributes to disease pathology .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

BBT594 exhibits several notable physical and chemical properties:

Applications

Scientific Uses

BBT594 has significant implications in scientific research and potential therapeutic applications:

  • Cancer Treatment: As a type II inhibitor of JAK2, it holds promise for treating myeloproliferative neoplasms and other malignancies associated with aberrant JAK signaling.
  • Research Tool: BBT594 serves as a valuable tool in understanding JAK signaling pathways and their role in various diseases, particularly those related to hematopoiesis and immune regulation .
  • Drug Development: Ongoing research aims to improve its potency and selectivity compared to existing therapies, potentially leading to more effective treatment options for patients with resistant forms of cancer .

Properties

Product Name

BBT594

IUPAC Name

5-(6-acetamidopyrimidin-4-yl)oxy-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-2,3-dihydroindole-1-carboxamide

Molecular Formula

C28H30F3N7O3

Molecular Weight

569.6 g/mol

InChI

InChI=1S/C28H30F3N7O3/c1-18(39)34-25-15-26(33-17-32-25)41-22-5-6-24-19(13-22)7-8-38(24)27(40)35-21-4-3-20(23(14-21)28(29,30)31)16-37-11-9-36(2)10-12-37/h3-6,13-15,17H,7-12,16H2,1-2H3,(H,35,40)(H,32,33,34,39)

InChI Key

VQLNKQZLPGLOSI-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC(=NC=N1)OC2=CC3=C(C=C2)N(CC3)C(=O)NC4=CC(=C(C=C4)CN5CCN(CC5)C)C(F)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

BBT-594; BBT-594; BBT-594; NVP-BBT594; NVP BBT594; NVP BBT-594.

Canonical SMILES

CC(=O)NC1=CC(=NC=N1)OC2=CC3=C(C=C2)N(CC3)C(=O)NC4=CC(=C(C=C4)CN5CCN(CC5)C)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.